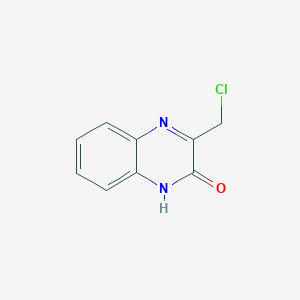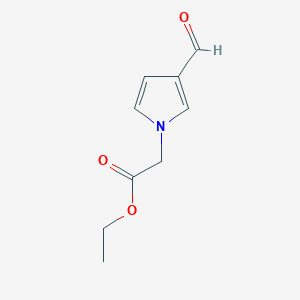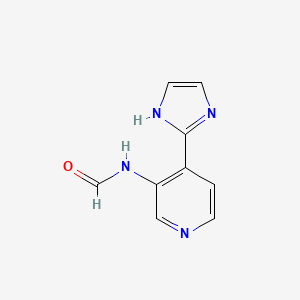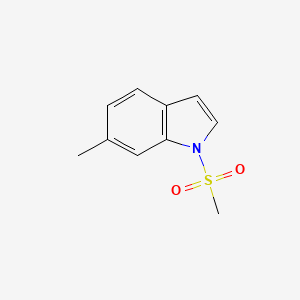![molecular formula C13H12N4O B3359983 5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide CAS No. 88129-36-6](/img/structure/B3359983.png)
5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide
Overview
Description
“5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide” is a chemical compound with the molecular formula CHN. It has an average mass of 182.221 Da and a monoisotopic mass of 182.084396 Da .
Synthesis Analysis
The synthesis of related compounds, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, has been reported. These compounds were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Another method involved the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrido-indole core .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, fluorescent active small compounds containing a similar core could be successfully synthesized by double CN coupling reaction from 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines in high yields under air atmosphere .Mechanism of Action
While the specific mechanism of action for “5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide” is not available, related compounds have shown high anti-tumor activity. The antiproliferative activity of these compounds was evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
Future Directions
The future directions for “5-Methyl-5H-pyrido[4,3-B]indole-3-carbohydrazide” and related compounds could involve further exploration of their anti-tumor activity and potential applications in cancer treatment . Additionally, these compounds could be used in the development of organic electroluminescent devices and displays .
properties
IUPAC Name |
5-methylpyrido[4,3-b]indole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-11-5-3-2-4-8(11)9-7-15-10(6-12(9)17)13(18)16-14/h2-7H,14H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCGRXVNICIABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CN=C(C=C31)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521942 | |
| Record name | 5-Methyl-5H-pyrido[4,3-b]indole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88129-36-6 | |
| Record name | 5-Methyl-5H-pyrido[4,3-b]indole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxypyrimido[4,5-C]cinnoline](/img/structure/B3359902.png)

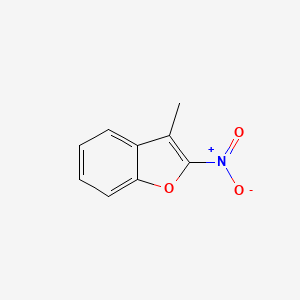
![5-Phenylpyrido[2,3-d]pyridazine](/img/structure/B3359909.png)
![8-Chloro-5-phenylpyrido[3,2-d]pyridazine](/img/structure/B3359917.png)
![5-Phenylpyrido[2,3-d]pyridazine-8-carbonitrile](/img/structure/B3359920.png)
![8-Methoxy-5-phenylpyrido[2,3-d]pyridazine](/img/structure/B3359928.png)
![2-[(Chloromethoxy)methyl]furan](/img/structure/B3359930.png)

